Cas no 56898-43-2 (Coenzyme A, S-(2-methylenecyclopropaneacetate))

56898-43-2 structure
Nome del prodotto:Coenzyme A, S-(2-methylenecyclopropaneacetate)
Coenzyme A, S-(2-methylenecyclopropaneacetate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Coenzyme A,S-(2-methylenecyclopropaneacetate) (9CI)
- methylenecyclopropyl acetyl-CoA
- S-(2-Methylenecyclopropyl)acetyl-CoA
- (Methylenecyclopropyl)acetyl-CoA
- Coenzyme A, S-(2-methylenecyclopropaneacetate)
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylidenecyclopropyl)ethanethioate
- DTXSID60972335
- 9-{5-O-[({[3,4-Dihydroxy-4-({3-hydroxy-3-[(2-{[(2-methylidenecyclopropyl)acetyl]sulfanyl}ethyl)imino]propyl}imino)-2,2-dimethylbutoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- Methylenecyclopropyl acetyl-coenzyme A
- Methylenecyclopropyl acetyl-CoA; (Acyl-CoA); [M+H]+;
- 56898-43-2
- S-(2-Methylenecyclopropyl)acetyl-CoA
-
- Inchi: InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15?,16-,20-,21-,22+,26?/m1/s1
- Chiave InChI: LRZLYYOBCYKACZ-YVOTYHKYSA-N
- Sorrisi: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O
Proprietà calcolate
- Massa esatta: 861.157073
- Massa monoisotopica: 861.157073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 55
- Conta legami ruotabili: 22
- Complessità: 1560
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -5.2
- Superficie polare topologica: 389
Proprietà sperimentali
- Densità: 1.86
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.727
Coenzyme A, S-(2-methylenecyclopropaneacetate) Letteratura correlata
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
Peng Chen Nanoscale, 2010,2, 1474-1479
56898-43-2 (Coenzyme A, S-(2-methylenecyclopropaneacetate)) Prodotti correlati
- 944238-89-5(tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate)
- 68847-33-6(Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-)
- 2229353-42-6(2,2-dimethyl-3-(quinolin-7-yl)cyclopropylmethanamine)
- 2228978-95-6(3-amino-2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-ol)
- 133330-56-0(Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate)
- 898439-63-9(N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(3-methoxypropyl)ethanediamide)
- 74447-34-0(4-(2-azidoethyl)phenol)
- 246165-22-0(N,N'-Bis-Fmoc-D-ornithine)
- 2229564-98-9(5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile)
- 942650-63-7(2-(4-phenoxyphenyl)propan-1-amine)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
